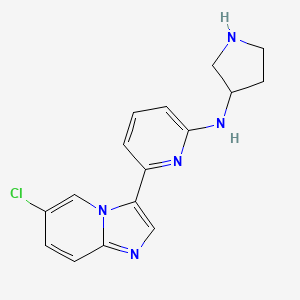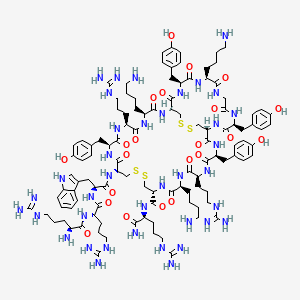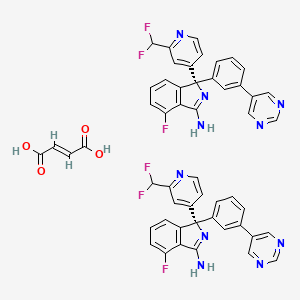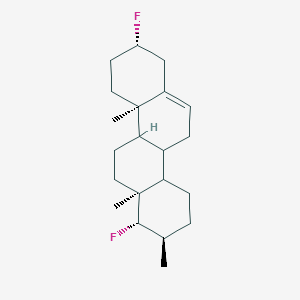![molecular formula C44H54FN5O4 B10771938 Methyl [(2s)-2-(5-{5-[4-({(2s)-2-[(3s)-3-Amino-2-Oxopiperidin-1-Yl]-2-Cyclohexylacetyl}amino)phenyl]pentyl}-2-Fluorophenyl)-3-(Quinolin-3-Yl)propyl]carbamate](/img/structure/B10771938.png)
Methyl [(2s)-2-(5-{5-[4-({(2s)-2-[(3s)-3-Amino-2-Oxopiperidin-1-Yl]-2-Cyclohexylacetyl}amino)phenyl]pentyl}-2-Fluorophenyl)-3-(Quinolin-3-Yl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NTE-2 is a synthetic organic compound known for its role as an inhibitor of the insulin-degrading enzyme. This compound binds to an exosite, which is distinct from the active enzyme site, making it a unique and valuable tool in biochemical research .
Analyse Chemischer Reaktionen
NTE-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes multiple functional groups, allows it to participate in these reactions under specific conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NTE-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of enzyme action. In biology and medicine, NTE-2 is valuable for research into insulin regulation and the role of the insulin-degrading enzyme in various diseases, including diabetes and Alzheimer’s disease. The compound’s ability to inhibit the insulin-degrading enzyme makes it a potential candidate for therapeutic applications in these areas .
Wirkmechanismus
NTE-2 exerts its effects by binding to an exosite on the insulin-degrading enzyme, which is distinct from the active site. This binding inhibits the enzyme’s activity, preventing it from degrading insulin. The molecular targets involved in this mechanism include the insulin-degrading enzyme and the specific exosite to which NTE-2 binds. This inhibition can lead to increased levels of insulin, which has various physiological effects .
Vergleich Mit ähnlichen Verbindungen
NTE-2 is unique in its specific inhibition of the insulin-degrading enzyme through binding to an exosite. Similar compounds include other enzyme inhibitors that target different enzymes or different sites on the same enzyme. For example, compounds that inhibit the active site of the insulin-degrading enzyme would have different mechanisms of action and potentially different effects. The uniqueness of NTE-2 lies in its ability to bind to an exosite, which provides a different approach to enzyme inhibition .
Eigenschaften
Molekularformel |
C44H54FN5O4 |
|---|---|
Molekulargewicht |
735.9 g/mol |
IUPAC-Name |
methyl N-[(2S)-2-[5-[5-[4-[[(2S)-2-[(3S)-3-amino-2-oxopiperidin-1-yl]-2-cyclohexylacetyl]amino]phenyl]pentyl]-2-fluorophenyl]-3-quinolin-3-ylpropyl]carbamate |
InChI |
InChI=1S/C44H54FN5O4/c1-54-44(53)48-29-35(26-32-25-34-15-8-9-17-40(34)47-28-32)37-27-31(20-23-38(37)45)12-5-2-4-11-30-18-21-36(22-19-30)49-42(51)41(33-13-6-3-7-14-33)50-24-10-16-39(46)43(50)52/h8-9,15,17-23,25,27-28,33,35,39,41H,2-7,10-14,16,24,26,29,46H2,1H3,(H,48,53)(H,49,51)/t35-,39+,41+/m1/s1 |
InChI-Schlüssel |
SDVPSGCYRLUZSS-WXSHXSFMSA-N |
Isomerische SMILES |
COC(=O)NC[C@@H](CC1=CC2=CC=CC=C2N=C1)C3=C(C=CC(=C3)CCCCCC4=CC=C(C=C4)NC(=O)[C@H](C5CCCCC5)N6CCC[C@@H](C6=O)N)F |
Kanonische SMILES |
COC(=O)NCC(CC1=CC2=CC=CC=C2N=C1)C3=C(C=CC(=C3)CCCCCC4=CC=C(C=C4)NC(=O)C(C5CCCCC5)N6CCCC(C6=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)
![4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide](/img/structure/B10771881.png)
![(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
![3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10771896.png)
![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)

![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)

![3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10771922.png)



![2-[(5R)-4-(2-{3-[(3-methylbutanoyl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771936.png)